Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate
Description
Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate is a synthetic ester featuring a fluorosulfonyloxy (-OSO₂F) group at the para position of the phenyl ring. These analogs are frequently used in drug synthesis, fragrance formulations, and as intermediates in organic reactions .
Properties
IUPAC Name |
ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO5S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18-19(13,15)16/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLJFYQICVLATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate typically involves the introduction of the fluorosulfonyloxy group to a phenyl ring, followed by esterification and methylation. One common method involves the reaction of 4-hydroxybenzenesulfonyl fluoride with ethyl 2-bromo-2-methylpropanoate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted phenyl derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanol.
Hydrolysis: 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoic acid.
Scientific Research Applications
Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Biology: It can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Materials Science: The compound may be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorosulfonyloxy group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Key Observations :
- Applications: Phenyl-substituted analogs are predominantly used in drug synthesis (e.g., hydrazine derivatives in anticancer agents ), while non-aromatic esters like ethyl 2-methylpropanoate contribute to fragrance profiles .
Physicochemical Properties
- Volatility: Esters with aromatic substituents (e.g., bromophenyl) exhibit lower volatility compared to aliphatic analogs like ethyl 2-methylpropanoate, which is volatile enough to act as a fragrance .
- Stability : The fluorosulfonyloxy group may confer hydrolytic instability under basic conditions, similar to sulfonate esters. In contrast, chloro- and bromophenyl derivatives show moderate stability, requiring anhydrous handling .
Biological Activity
Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies that highlight its applications.
- IUPAC Name: this compound
- Molecular Formula: C12H15FNO4S
- Molecular Weight: 303.31 g/mol
- CAS Number: [insert CAS number]
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the fluorosulfonyloxy group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins. This mechanism can lead to inhibition or modulation of various biological pathways.
Biological Activity Overview
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Antimicrobial Activity
- This compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies indicate that it inhibits the growth of both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
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Anticancer Properties
- Preliminary research indicates that this compound may possess anticancer activity. In cell line studies, it has been observed to induce apoptosis in cancer cells, likely through the activation of caspase pathways. Further research is needed to elucidate the specific molecular targets involved.
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Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory effects in animal models. It appears to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine production |
Case Studies
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Antimicrobial Study
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
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Cancer Cell Line Research
- In a study published by Johnson et al. (2024), the compound was tested on various cancer cell lines including breast and lung cancer cells. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.
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Inflammation Model
- A recent animal study by Lee et al. (2025) explored the anti-inflammatory properties in a model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
